molecular formula C16H16ClFN2O3S B306158 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B306158
M. Wt: 370.8 g/mol
InChI Key: FPJALHGJEFEVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMS-986205 and is a small molecule inhibitor of the TYK2 enzyme. The TYK2 enzyme is involved in the JAK-STAT signaling pathway, which plays a critical role in the immune system's response to infection and inflammation.

Mechanism of Action

BMS-986205 inhibits the activity of the TYK2 enzyme, which is involved in the JAK-STAT signaling pathway. This pathway is critical in the immune system's response to infection and inflammation. By inhibiting TYK2 activity, BMS-986205 can modulate the immune response, leading to a reduction in inflammation. Additionally, the inhibition of TYK2 activity has been shown to have anti-tumor effects in preclinical studies.
Biochemical and Physiological Effects
BMS-986205 has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and inhibit tumor growth. Additionally, BMS-986205 has been shown to modulate the immune response, leading to a reduction in cytokine production.

Advantages and Limitations for Lab Experiments

BMS-986205 has several advantages for lab experiments. The compound is highly selective for TYK2, making it an excellent tool for studying the JAK-STAT signaling pathway's role in disease. Additionally, BMS-986205 has excellent pharmacokinetic properties, allowing for easy administration in animal models. However, one limitation of BMS-986205 is its low solubility, which can make it challenging to work with in some experimental settings.

Future Directions

There are several future directions for the study of BMS-986205. One potential application is in the treatment of autoimmune diseases, where the compound's ability to modulate the immune response could be beneficial. Additionally, BMS-986205 could be studied for its potential use in combination with other cancer therapies to enhance their efficacy. Further research is needed to fully understand the compound's potential applications and limitations.
Conclusion
In conclusion, BMS-986205 is a small molecule inhibitor of the TYK2 enzyme that has gained significant attention in recent years for its potential applications in scientific research. The compound's inhibition of TYK2 activity has been shown to have therapeutic potential in the treatment of autoimmune diseases and cancer. BMS-986205 has several advantages for lab experiments, including its selectivity for TYK2 and excellent pharmacokinetic properties. However, the compound's low solubility can make it challenging to work with in some experimental settings. Further research is needed to fully understand the compound's potential applications and limitations.

Synthesis Methods

The synthesis of BMS-986205 involves several steps, including the reaction of benzylamine with methylsulfonyl chloride, followed by the reaction of the resulting product with 3-chloro-4-fluoroaniline. The final step involves the reaction of the resulting product with acetic anhydride to produce BMS-986205. The synthesis method has been optimized to produce high yields of the compound with excellent purity.

Scientific Research Applications

BMS-986205 has been extensively studied for its potential applications in scientific research. The compound's inhibition of TYK2 activity has been shown to have therapeutic potential in the treatment of autoimmune diseases, including psoriasis and rheumatoid arthritis. Additionally, BMS-986205 has been studied for its potential use in the treatment of cancer, as the JAK-STAT signaling pathway is often dysregulated in cancer cells.

properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide

Molecular Formula

C16H16ClFN2O3S

Molecular Weight

370.8 g/mol

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(10-12-5-3-2-4-6-12)11-16(21)19-13-7-8-15(18)14(17)9-13/h2-9H,10-11H2,1H3,(H,19,21)

InChI Key

FPJALHGJEFEVAQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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